![molecular formula C9H13ClO B13185468 2-[2-(Chloromethyl)butyl]furan](/img/structure/B13185468.png)
2-[2-(Chloromethyl)butyl]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(Chloromethyl)butyl]furan is an organic compound with the molecular formula C9H13ClO. It belongs to the class of furan derivatives, which are characterized by a five-membered aromatic ring containing one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Chloromethyl)butyl]furan typically involves the reaction of furan with a chloromethylating agent under controlled conditions. One common method is the reaction of furan with chloromethyl butyl ether in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often using continuous flow reactors and automated systems to maintain consistent reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-[2-(Chloromethyl)butyl]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan carboxylic acids, while substitution reactions can produce a variety of functionalized furan derivatives .
Scientific Research Applications
2-[2-(Chloromethyl)butyl]furan has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers, resins, and other industrial materials
Mechanism of Action
The mechanism of action of 2-[2-(Chloromethyl)butyl]furan involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
3,4-Bis(chloromethyl)furan: Another chloromethylated furan derivative with different reactivity and applications.
2-Furfural: A furan derivative with an aldehyde group, commonly used in the synthesis of various chemicals.
5-(Hydroxymethyl)furfural: A furan derivative with a hydroxymethyl group, known for its use in bio-based materials.
Uniqueness
2-[2-(Chloromethyl)butyl]furan is unique due to its specific chloromethyl and butyl substituents, which confer distinct chemical properties and reactivity. This makes it valuable for specialized applications where these properties are advantageous .
Properties
Molecular Formula |
C9H13ClO |
|---|---|
Molecular Weight |
172.65 g/mol |
IUPAC Name |
2-[2-(chloromethyl)butyl]furan |
InChI |
InChI=1S/C9H13ClO/c1-2-8(7-10)6-9-4-3-5-11-9/h3-5,8H,2,6-7H2,1H3 |
InChI Key |
BBDIEFTWWINFEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC1=CC=CO1)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-([1-(Bromomethyl)cyclopropyl]methyl)-1,3-thiazole](/img/structure/B13185398.png)

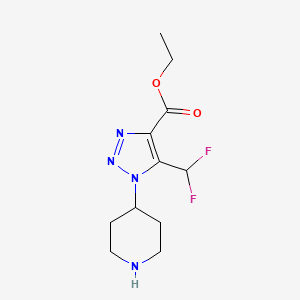
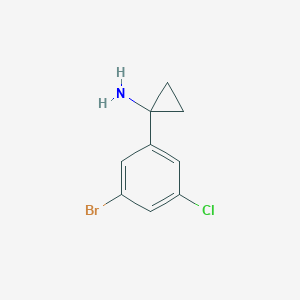
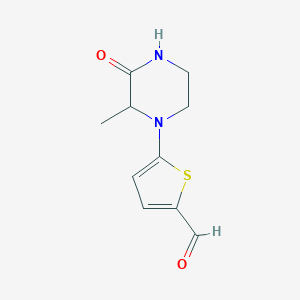
![3-[(tert-Butoxy)methyl]-6-oxabicyclo[3.1.0]hexane](/img/structure/B13185448.png)
![2,6-Dioxa-8-azaspiro[4.5]decan-7-one](/img/structure/B13185461.png)
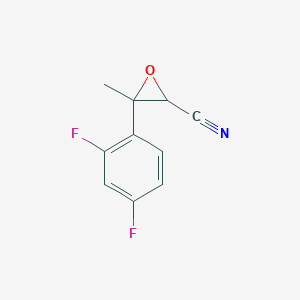

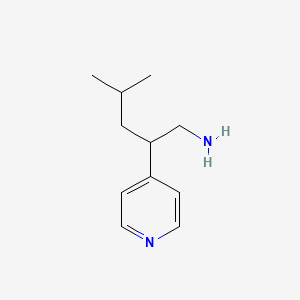


![3-(Bromomethyl)-3-propylbicyclo[3.1.0]hexane](/img/structure/B13185495.png)
